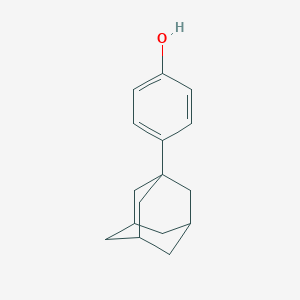
4-(1-Adamantyl)phenol
Übersicht
Beschreibung
4-(1-Adamantyl)phenol is a chemical compound with the molecular formula C16H20O . It is a derivative of phenol, where the phenol group is substituted with an adamantyl group .
Synthesis Analysis
The synthesis of 4-(1-Adamantyl)phenol can be achieved through the adamantylation of phenol derivatives with 1-adamantanol . A one-step synthesis of adamantyl-substituted phenols from a mixture of a phenol and 1-bromoadamantane in N,N-dimethylformamide has also been described .Molecular Structure Analysis
The molecular structure of 4-(1-Adamantyl)phenol consists of a phenol group substituted with an adamantyl group . The molecular weight of this compound is 228.33 g/mol .Chemical Reactions Analysis
The thermal stability of 4-(1-Adamantyl)phenol has been studied, and it has been found that its thermal stability significantly surpasses that of 4-tert-butylphenol . The components of the thermolysis reaction mixture have been identified, and the rate constants and parameters of the Arrhenius equation for the thermal degradation of the compound under study have been calculated .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(1-Adamantyl)phenol include a molecular weight of 228.33 g/mol . The compound is solid at 20 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Thermal Stability
4-(1-Adamantyl)phenol has been studied for its thermal stability in the temperature range of 703–753 K . The components of the thermolysis reaction mixture have been identified, and the rate constants and parameters of the Arrhenius equation for the thermal degradation of the compound under study have been calculated . It has been found that the thermal stability of 4-(1-adamantyl)phenol significantly surpasses that of 4-tert-butylphenol .
Modification of Organic Compounds and Polymers
The modification of organic compounds and polymers with adamantane and its derivatives imparts additional resistance against extreme mechanical impacts to materials and increases their thermo-oxidative stability .
Component of Thermally Stable Lubricating Oils
A great deal of attention is being paid to carboxylic acid esters of the adamantane series as promising components of thermally stable lubricating oils .
Creation of Advanced Polymers
Adamantane derivatives are of great interest in the creation of advanced polymers. For example, epoxy resins based on 1,3-bis(4-hydroxyphenyl)adamantane are characterized by increased hardness and thermal stability and have improved dielectric properties .
Protective Coatings
Copolymers of dialkyladamantane and di-tert-butylbenzenes possess a high glass transition point (182°C), are resistant to extreme temperatures and thermo-oxidative degradation and find application as protective coatings .
Inhibitors and Antioxidants
The studies devoted to adamantylphenols show the possibility of their effective application as inhibitors and antioxidants .
Wirkmechanismus
Target of Action
4-(1-Adamantyl)phenol is a unique compound with a structure that includes both an adamantane and a phenol group It’s known that adamantane derivatives have been used in various fields such as microelectronics, communications, aviation, optical instruments, and biomedicine , suggesting a wide range of potential targets.
Mode of Action
The adamantane group is known for its stability and resistance to extreme conditions, which may influence how the compound interacts with its targets .
Biochemical Pathways
It’s known that the compound can be used as a monomer in the synthesis of high-temperature-resistant polyarylesters, polyarylethers, and functional polymer polyarylsulfones . This suggests that it may interact with biochemical pathways related to these processes.
Pharmacokinetics
Its solubility in chloroform, dmso, and methanol (with heating) has been reported , which may influence its bioavailability.
Result of Action
It’s known that the compound has high thermal stability , which may influence its effects at the molecular and cellular levels.
Action Environment
The action of 4-(1-Adamantyl)phenol can be influenced by various environmental factors. For instance, its thermal stability suggests that it can maintain its structure and function even under high-temperature conditions . Additionally, its solubility in various solvents may affect its distribution and efficacy in different environments.
Safety and Hazards
The safety data sheet for 4-(1-Adamantyl)phenol indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
4-(1-adamantyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMYFIUFUAOZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183938 | |
| Record name | 4-(1-Adamantyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Adamantyl)phenol | |
CAS RN |
29799-07-3 | |
| Record name | 4-(1-Adamantyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029799073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29799-07-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1-Adamantyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Adamantyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1-ADAMANTYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35W8S7C9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



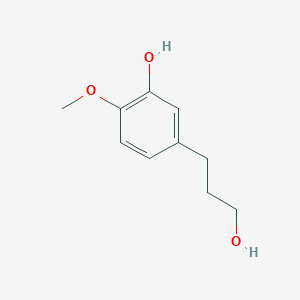

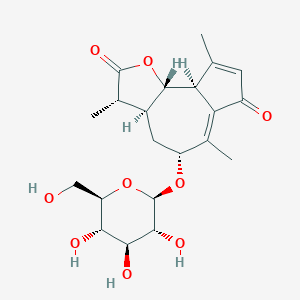

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)
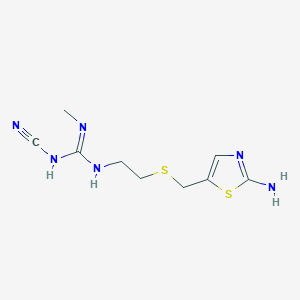
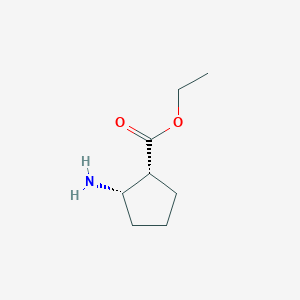
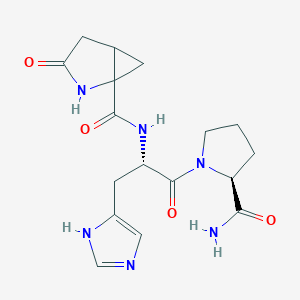

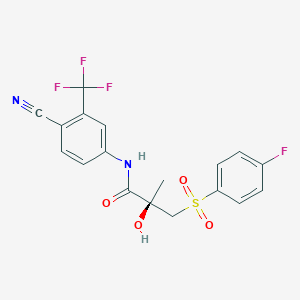

![8-methyl-7H-benzo[c]carbazole](/img/structure/B49087.png)
![Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-](/img/structure/B49088.png)
